molecular formula C18H18N2O4S B2979247 4-[1-(1-benzothiophene-2-carbonyl)piperidin-4-yl]morpholine-3,5-dione CAS No. 2034424-23-0

4-[1-(1-benzothiophene-2-carbonyl)piperidin-4-yl]morpholine-3,5-dione

Cat. No.: B2979247
CAS No.: 2034424-23-0
M. Wt: 358.41
InChI Key: GXFMOHAFVGYXAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[1-(1-benzothiophene-2-carbonyl)piperidin-4-yl]morpholine-3,5-dione is a complex organic compound that features a benzothiophene moiety, a piperidine ring, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(1-benzothiophene-2-carbonyl)piperidin-4-yl]morpholine-3,5-dione typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-[1-(1-benzothiophene-2-carbonyl)piperidin-4-yl]morpholine-3,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

4-[1-(1-benzothiophene-2-carbonyl)piperidin-4-yl]morpholine-3,5-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-[1-(1-benzothiophene-2-carbonyl)piperidin-4-yl]morpholine-3,5-dione involves its interaction with specific molecular targets. The benzothiophene moiety can bind to certain enzymes or receptors, modulating their activity. The piperidine and morpholine rings may enhance the compound’s binding affinity and selectivity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[1-(1-benzothiophene-2-carbonyl)piperidin-4-yl]morpholine-3,5-dione is unique due to its combination of benzothiophene, piperidine, and morpholine rings. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-[1-(1-benzothiophene-2-carbonyl)piperidin-4-yl]morpholine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c21-16-10-24-11-17(22)20(16)13-5-7-19(8-6-13)18(23)15-9-12-3-1-2-4-14(12)25-15/h1-4,9,13H,5-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXFMOHAFVGYXAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)COCC2=O)C(=O)C3=CC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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